![molecular formula C24H18N2O4 B2429488 1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 844821-88-1](/img/structure/B2429488.png)
1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
“1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a compound that belongs to the class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones . These compounds are synthesized using a multicomponent process and can be easily isolated by crystallization without the use of chromatography .
Synthesis Analysis
The synthesis of this compound involves a multicomponent process . The process is compatible with a wide range of substituents and paves the way for the practical synthesis of title compounds with a broad range of substituents under mild conditions .
Molecular Structure Analysis
The molecular structure of this compound involves a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The structure also includes a pyrrole ring system, which is known to have many biological properties .
Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound include a multicomponent process . This process is compatible with a wide range of substituents, allowing for the synthesis of compounds with a broad range of substituents under mild conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 166–169 °C . The compound is also characterized by its IR spectrum, with peaks at 2924, 1712 (C = O), 1659 (C = O), 1622, 1517, 1465, 1426, 1262, 1230, 1143, 1013 cm −1 .
Scientific Research Applications
- The pyrrolidine ring in this compound contributes to its anticonvulsant properties . Researchers have explored its potential in treating disorders related to elevated plasma blood glucose, such as type 1 diabetes, diabetic dyslipidemia, and cardiovascular diseases .
- The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists. Its sp3-hybridization allows efficient exploration of pharmacophore space, and its non-planarity (due to “pseudorotation”) enhances three-dimensional coverage .
- The compound’s derivatives, including pyrrolizines and pyrrolidine-2,5-diones, have been investigated for their bioactivity .
- The stereogenic carbons in the pyrrolidine ring lead to different biological profiles of drug candidates. Spatial orientation of substituents affects binding modes to enantioselective proteins .
- Some derivatives of this compound exhibit cytotoxic activity against cancer cell lines . Further exploration in this area could yield promising results.
- Compounds derived from this scaffold have shown efficacy in reducing blood glucose levels. Potential applications include managing hyperglycemia, insulin resistance, and related metabolic disorders .
- Researchers have employed two main strategies:
Anticonvulsant Activity
Drug Discovery Scaffold
Stereochemistry and Enantioselectivity
Cytotoxic Activity
Blood Glucose Regulation
Functionalization Strategies
properties
IUPAC Name |
1-(3-methoxyphenyl)-7-methyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c1-14-9-10-18-17(12-14)22(27)20-21(15-6-5-7-16(13-15)29-2)26(24(28)23(20)30-18)19-8-3-4-11-25-19/h3-13,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSJIQDTBVYCKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
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